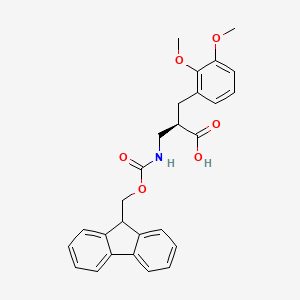

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a common strategy in peptide synthesis to shield amine functionalities during solid-phase synthesis . The core structure comprises a propanoic acid backbone with:

- An Fmoc group attached to the amino moiety, ensuring stability under basic conditions and ease of removal via piperidine .

- A 2,3-dimethoxybenzyl substituent at the β-carbon, which introduces steric bulk and electron-donating methoxy groups. This substitution pattern may enhance solubility in organic solvents and influence interactions in biological systems (e.g., receptor binding or enzyme inhibition) .

Properties

Molecular Formula |

C27H27NO6 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2R)-2-[(2,3-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C27H27NO6/c1-32-24-13-7-8-17(25(24)33-2)14-18(26(29)30)15-28-27(31)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-13,18,23H,14-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |

InChI Key |

OGFVXSYHGKAQMH-GOSISDBHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a suitable reagent to introduce the propanoic acid moiety. This step may involve the use of reagents such as diethyl malonate or other suitable carboxylation agents.

Introduction of the Dimethoxybenzyl Group: The final step involves the introduction of the 2,3-dimethoxybenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 2,3-dimethoxybenzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications, including:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during the assembly of peptide chains.

Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies involving protein-ligand interactions, enzyme kinetics, and other biochemical assays.

Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituent variations, stereochemistry, and applications:

Key Structural and Functional Differences:

Substituent Effects :

- The 2,3-dimethoxybenzyl group in the target compound contrasts with o-tolyl () and 3,5-difluorophenyl (). Methoxy groups increase hydrophilicity compared to hydrophobic methyl or electron-deficient fluorine substituents.

- Thiophene () and allyloxycarbonyl () groups introduce unique reactivity for downstream modifications, such as cross-coupling or photoaffinity labeling .

Stereochemistry :

- The R-configuration in the target compound and ’s 3,5-difluoro derivative may confer distinct binding preferences compared to S-enantiomers (e.g., ). Enantiomeric purity is critical for chiral recognition in drug-receptor interactions .

Applications: Compounds like ’s cyclen derivatives are used in MRI contrast agents, highlighting the versatility of Fmoc-protected amino acids in biomedical imaging . High-purity standards (e.g., 99.76% in ) underscore their role as reliable intermediates in regulated pharmaceutical synthesis .

Proper handling by trained professionals is emphasized due to incomplete ecological and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.